molecular formula C10H11NO3 B12819653 Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

Cat. No.: B12819653
M. Wt: 193.20 g/mol
InChI Key: UFMBPSBRCZJRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a fused pyran and pyridine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate typically involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with various reagents. One common method includes the use of chloroacetic acid chloride, triethyl orthoformate, and hydrazine hydrate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranopyridine derivatives such as:

Uniqueness

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is unique due to its specific fused ring structure and the presence of a carboxylate group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-4-8-6-14-3-2-9(8)11-5-7/h4-5H,2-3,6H2,1H3

InChI Key

UFMBPSBRCZJRNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCOC2)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.